1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
Overview
Description
Synthesis Analysis
The synthesis of bis-substituted ethane derivatives can involve different pathways, including oxidative coupling, reactions with bifunctional compounds, and the use of alkylating reagents. For instance, the synthesis of 1,2-bis(2,2'-bipyridinyl)ethane and 1,2-bis(1,10-phenanthrolinyl)ethane ligands was achieved through oxidative coupling of monomeric methylene carbanions using halogens or halogenated compounds as oxidizing agents, resulting in high yields . Similarly, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane demonstrated the importance of linker length within bis(alkylating) reagents, where the use of oxalyl chloride was key to the successful synthesis .
Molecular Structure Analysis
The molecular structure of bis-substituted ethane derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, the structure of 1,2-bis[N-(N'-alkylimidazolium)]ethane salts was confirmed by X-ray crystallography, which revealed pseudorotaxane-like structures . Additionally, the molecular structures of bis(tetraphenylantimony) 1,2-diphenylethanedione dioximate and its derivatives were investigated, showing distorted tetragonal bipyramidal geometry around the antimony atoms .
Chemical Reactions Analysis
The chemical reactivity of bis-substituted ethane derivatives can vary significantly depending on their molecular structure. For instance, extended bis(anthraoxa)quinodimethanes with nine and ten consecutively fused six-membered rings exhibited different reactivities, with the latter showing moderate diradical character and reactivity leading to an unexpected trifluoroacetic substituted product . This highlights the potential for diverse chemical behavior in bis-substituted ethane compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted ethane derivatives can be influenced by their molecular structure and substituents. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were studied through electrochemical measurements, reflecting the impact of the crowded structures on their properties . The synthesis of 1,2-bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane also demonstrated the ability to create compounds with specific properties, such as intense fluorescence spectra .
Scientific Research Applications
Synthesis and Ligand Applications
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane has been utilized in the synthesis of various ligands. For instance, efficient synthesis methods have been developed for producing dimeric ligands like 1,2-bis(2,2′-bipyridinyl)ethane and 1,2-bis(1,10-phenanthrolinyl)ethane, which show intense fluorescence spectra, through oxidative coupling processes (Lehn & Ziessel, 1988).
Conformational Analysis
The compound has been a subject of study in conformational analysis. Research has explored the conformational populations and barriers to rotation in halogenated ethanes, providing insights into the effects of different substituents on molecular structure (Weigert & Roberts, 1968).
Hybrid Silica Membranes
In materials science, derivatives of 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane, such as Bis(triethoxysilyl) ethane (BTESE), are used in creating organic–inorganic hybrid silica membranes. These membranes have shown potential in gas permeation and separation, demonstrating unique properties like high hydrogen permeance and hydrothermal stability due to their amorphous structures (Kanezashi et al., 2010).
Coordination Complexes
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane and related compounds have been used in synthesizing coordination complexes with metals. These complexes are studied for their donor properties and spectral characteristics, which have implications in areas like catalysis and material chemistry (Levason et al., 1976).
Safety And Hazards
When handling this compound, caution is advised to avoid inhalation, skin contact, or eye contact . Protective gloves and goggles should be worn, and it is recommended to handle it in a well-ventilated area and avoid inhaling its vapors . In case of accidental ingestion or other accidents, immediate medical attention is advised .
Future Directions
The use of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane in the development of lithium-metal batteries represents a promising direction for future research . Its ability to enable stable cycling of LMBs at high voltages within a wide temperature range could have significant implications for the advancement of battery technology .
properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRJJXQSRCWPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)F)(F)F)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569266 | |
Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane | |
CAS RN |
358-39-4 | |
Record name | 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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